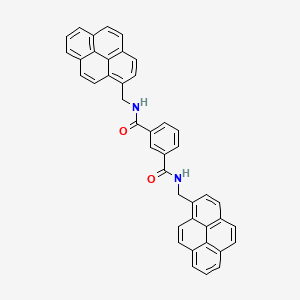

N,N'-Bis(1-pyrenylmethyl)isophthalamide

Description

Properties

CAS No. |

628317-55-5 |

|---|---|

Molecular Formula |

C42H28N2O2 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C42H28N2O2/c45-41(43-23-33-16-14-29-12-10-25-4-1-6-27-18-20-35(33)39(29)37(25)27)31-8-3-9-32(22-31)42(46)44-24-34-17-15-30-13-11-26-5-2-7-28-19-21-36(34)40(30)38(26)28/h1-22H,23-24H2,(H,43,45)(H,44,46) |

InChI Key |

AJUZMDXNORXGAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=CC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route: Acylation of Isophthaloyl Chloride

Reaction Overview

The most widely reported method involves the nucleophilic acyl substitution of isophthaloyl chloride with 1-pyrenemethylamine under inert conditions. The reaction proceeds via a two-step mechanism:

- Deprotonation of the amine by a base.

- Nucleophilic attack on the acyl chloride, forming the amide bond.

General Procedure:

Reagents :

- Isophthaloyl chloride (1 equiv)

- 1-Pyrenemethylamine (2.2 equiv, excess to ensure complete reaction)

- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

- Base: Triethylamine (TEA, 2.2 equiv) or sodium hydride (NaH)

Steps :

Optimization Insights:

Alternative Methods and Modifications

Solid-Phase Synthesis Using Supported Catalysts

A patent-derived approach employs nickel-ion-supported molecular sieves to catalyze the reaction, enhancing yield and reducing byproducts.

Procedure:

Microwave-Assisted Synthesis

A rapid protocol reduces reaction time to 2–4 hours using microwave irradiation (100–150°C, 300 W). This method is ideal for small-scale synthesis but requires specialized equipment.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, hexane/EtOAc (3:1) | 95–98 | 70–85 |

| Recrystallization | Ethanol/water (2:1) | 99 | 60–75 |

| Solvent Extraction | DCM/water | 85–90 | 80–90 |

Challenges and Mitigation Strategies

Common Issues

Comparative Analysis of Methods

| Parameter | Traditional Acylation | Solid-Phase Catalysis | Microwave Synthesis |

|---|---|---|---|

| Reaction Time | 12–24 h | 12–17 h | 2–4 h |

| Yield | 70–85% | 96–97% | 80–88% |

| Scalability | Moderate | High | Low |

| Equipment Cost | Low | High | High |

Chemical Reactions Analysis

N,N’-Bis(1-pyrenylmethyl)isophthalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Complex Formation: It can form complexes with metal ions due to its amide groups.

Scientific Research Applications

N,N’-Bis(1-pyrenylmethyl)isophthalamide has several scientific research applications, including:

Chemistry: It is used as a fluorescent probe due to its pyrene moieties, which exhibit strong fluorescence.

Biology: It is used in the study of biological systems where fluorescence tagging is required.

Industry: It is used in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves its ability to interact with various molecular targets through its amide groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

N,N'-Bis(3-hydroxyphenyl)isophthalamide

- Structural Differences : Replaces pyrenylmethyl with 3-hydroxyphenyl groups.

- Key Properties :

- Exhibits extensive hydrogen bonding (O-H···O, C-H···O) and π-π interactions in the solid state .

- Adopts distinct conformations (cis-cis and trans-trans pairings) driven by self-recognition, unlike the pyrenyl derivative’s reliance on π-stacking.

- Lower thermal stability compared to pyrenyl derivatives due to weaker π-π contributions.

- Applications : Primarily studied for crystal engineering and molecular recognition .

N,N'-Di(2-phenylethyl)isophthalamide

- Structural Differences : Features phenylethyl groups (aliphatic chains with terminal aromatic rings) instead of pyrenylmethyl.

- Key Properties: Reduced π-π interactions due to smaller aromatic substituents, leading to less robust stacking. Higher solubility in non-polar solvents compared to pyrenyl derivatives. Lower melting points and thermal stability, as evidenced by model compound studies .

- Applications : Used as a precursor in polymer chemistry for sequential polyamides .

N,N'-Bis-(2-mercaptoethyl)isophthalamide (NBMI)

- Structural Differences : Substitutes pyrenylmethyl with thiol-terminated ethyl groups.

- Key Properties: Strong metal-chelating ability (e.g., mercury detoxification via SH-Hg interactions). Limited π-π interactions but high reactivity in redox environments.

- Applications : Therapeutic agent for heavy metal poisoning .

N,N'-Bis-(4-nitrophenylcarbamothioyl)phthalamide

- Structural Differences : Incorporates nitro and carbamothioyl groups.

- Key Properties :

- Electron-withdrawing nitro groups enhance electrochemical activity.

- Thioamide bonds introduce sulfur-based reactivity, contrasting with pyrenylmethyl’s photophysical behavior.

- Applications: Potential in catalysis or as a ligand for metal coordination .

N,N'-Bis-[3-(2-amino-thiazol-4-yl)-phenyl]isophthalamide (ATPIPA)

- Structural Differences : Includes thiazole heterocycles instead of pyrenes.

- Key Properties :

- Thiazole units improve thermal stability (up to 300°C) via aromatic heterocyclic rigidity.

- Enables synthesis of high-performance polyamides for aerospace and electronics.

- Applications : Precursor for thermally stable polymers .

Iopamidol-Related Triiodo Derivatives

- Structural Differences : Substitutes pyrenylmethyl with iodinated and dihydroxypropyl groups.

- Key Properties :

- High molecular weight and hydrophilicity due to iodine and hydroxyl groups.

- Radiopacity for medical imaging, unlike pyrenyl derivatives’ fluorescence.

- Applications : Contrast agents in computed tomography .

Data Table: Key Properties of N,N'-Bis(1-pyrenylmethyl)isophthalamide and Analogues

| Compound | Substituents | Key Interactions | Thermal Stability | Applications |

|---|---|---|---|---|

| This compound | Pyrenylmethyl | π-π stacking, fluorescence | High (>250°C) | Organic electronics, sensors |

| N,N'-Bis(3-hydroxyphenyl)isophthalamide | 3-Hydroxyphenyl | O-H···O, C-H···O hydrogen bonds | Moderate (~200°C) | Crystal engineering |

| N,N'-Di(2-phenylethyl)isophthalamide | Phenylethyl | Van der Waals | Low (<150°C) | Polymer precursors |

| NBMI | 2-Mercaptoethyl | SH-metal coordination | Moderate | Heavy metal detoxification |

| ATPIPA | Thiazole-phenyl | Hydrogen bonding, π-stacking | Very High (>300°C) | High-performance polymers |

| Iopamidol derivative | Dihydroxypropyl, iodine | Hydrophilic interactions | Moderate | Medical imaging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.